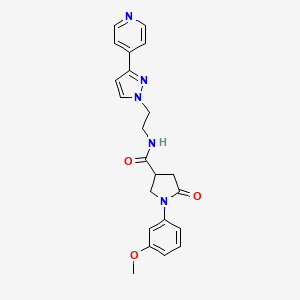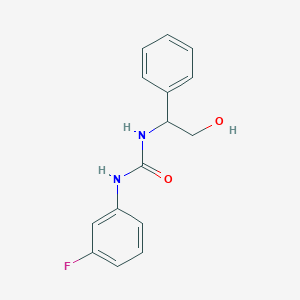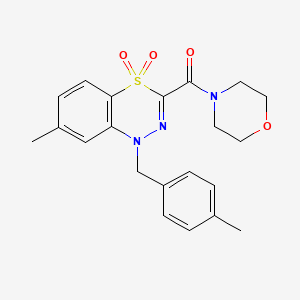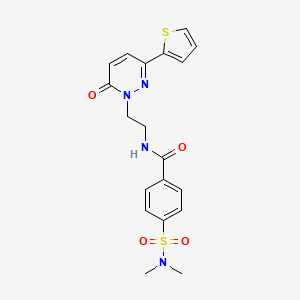![molecular formula C18H14N2O4S2 B3016848 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2177449-93-1](/img/structure/B3016848.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole carboxamide derivatives typically involves the cycloaddition of nitrile oxides to various substrates. For example, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-substituted butenamide, followed by hydrolysis of the ethyl ester . Similarly, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups . These methods suggest that the compound of interest could potentially be synthesized through similar cycloaddition reactions and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of isoxazole carboxamide derivatives is characterized by the presence of an isoxazole ring attached to a carboxamide group. In the case of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, the compound was characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system with specific unit cell parameters . This indicates that the compound of interest may also exhibit a well-defined crystalline structure, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Isoxazole carboxamides can undergo various chemical reactions depending on their substituents. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides were found to undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This suggests that the compound of interest, with its isoxazole and furan moieties, might also participate in ring-opening reactions or other transformations under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole carboxamide derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of the compound , but they do mention properties of similar compounds. For example, the thermal decomposition of metal complexes derived from isoxazole carboxamide ligands was investigated, indicating potential thermal stability or instability of such compounds . Additionally, the solubility, melting points, and other physicochemical properties can be inferred based on the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research has shown significant interest in the synthesis and reactivity of furan and isoxazole derivatives due to their potential applications in medicinal chemistry and material science. For example, Aleksandrov et al. (2017) demonstrated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing methodologies that might be relevant for synthesizing compounds like N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (А. Aleksandrov, М. М. El’chaninov, 2017). Such methodologies are crucial for developing new compounds with potential applications in various domains, including organic electronics and pharmaceuticals.
Biological Activities
The study of compounds related to this compound extends into exploring their biological activities, particularly as antimicrobial and anticancer agents. Patrick et al. (2007) investigated the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, offering insights into the potential therapeutic applications of similar compounds (D. A. Patrick et al., 2007). Such research underscores the importance of these compounds in developing new treatments for protozoal infections, showcasing the broader implications of chemical synthesis in addressing global health challenges.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c21-13(17-4-3-16(26-17)11-5-7-25-10-11)9-19-18(22)12-8-15(24-20-12)14-2-1-6-23-14/h1-8,10,13,21H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJIZIKFOKLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)




![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)


![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)


![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)
